molecular formula C16H21FN4O4S2 B2466174 1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903881-12-8

1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2466174
CAS RN: 1903881-12-8
M. Wt: 416.49
InChI Key: JGQWLULOYKEBKZ-UHFFFAOYSA-N
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Description

1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H21FN4O4S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality 1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches and Structural Insights

  • A method for synthesizing diazepane systems, including those similar to the queried compound, has been developed. This involves a Ugi multicomponent reaction followed by Mitsunobu cyclization, resulting in high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi et al., 2007).
  • Research into metal complexes containing similar sulfonyl compounds has highlighted their potential in coordination chemistry. Specifically, the synthesis and structural characterization of metal complexes with 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene have been explored (Sousa et al., 2001).

Chemical Behavior and Reactions

  • Studies have shown that imidazole-1-sulfonyl azide hydrochloride, a related compound, is an efficient diazotransfer reagent. This suggests potential applications in synthetic chemistry where diazotransfer reactions are necessary (Goddard-Borger & Stick, 2007).
  • The synthesis and structural analysis of derivatives of 4-fluoro-5-sulfonylisoquinoline provide insights into the steric effects and molecular conformations in compounds containing similar sulfonyl and fluoro groups (Ohba et al., 2012).

Potential Biological Applications

Biological Screening and Activity

  • Some derivatives of 4-fluoro-5-sulfonylisoquinoline have been synthesized and tested for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This suggests possible applications of the queried compound in medical and pharmacological research (Patel et al., 2009).
  • The synthesis of novel 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety and their screening for antimicrobial, antifungal, and anthelmintic activity indicates potential bioactivity in compounds with similar structures (Saingar et al., 2011).

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O4S2/c1-13-10-14(17)4-5-15(13)26(22,23)20-6-3-7-21(9-8-20)27(24,25)16-11-19(2)12-18-16/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQWLULOYKEBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

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